molecular formula C7H15NO2 B098908 ethyl (2S)-2-amino-3-methylbutanoate CAS No. 17431-03-7

ethyl (2S)-2-amino-3-methylbutanoate

Cat. No.: B098908
CAS No.: 17431-03-7
M. Wt: 145.2 g/mol
InChI Key: BQIVJVAZDJHDJF-LURJTMIESA-N
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Description

Ethyl (2S)-2-amino-3-methylbutanoate is an ester derivative of the branched-chain amino acid L-valine. Its molecular formula is C₇H₁₅NO₂, featuring an ethyl ester group attached to the α-carbon of valine. This compound is a chiral molecule with the (2S) configuration, critical for its biological activity and interactions.

Properties

IUPAC Name

ethyl (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4,8H2,1-3H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQIVJVAZDJHDJF-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17431-03-7
Record name L-Valine, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017431037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Reaction Conditions and Catalysts

In a typical procedure, L-valine is refluxed with excess ethanol in the presence of concentrated sulfuric acid (5–10 mol%) at 80–100°C for 12–24 hours. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol. Alternative catalysts such as hydrochloric acid or p-toluenesulfonic acid (pTSA) have been explored, though sulfuric acid remains preferred for its cost-effectiveness and high conversion rates.

A critical challenge is minimizing racemization at the α-carbon. Studies show that maintaining a reaction temperature below 100°C and using anhydrous ethanol reduce epimerization to <2%. Post-reaction neutralization with sodium bicarbonate followed by vacuum distillation yields the crude ester, which is further purified via recrystallization from hexane/ethyl acetate (3:1 v/v).

Industrial-Scale Modifications

Industrial protocols employ continuous flow reactors to enhance efficiency. For example, a patented process utilizes a tubular reactor with immobilized sulfonic acid resins, achieving 92% conversion in 30 minutes at 120°C. This method eliminates the need for aqueous workup, as the resin is mechanically separated post-reaction. The product is distilled under reduced pressure (50 mbar, 60°C) to afford >99% purity.

Reductive Amination of α-Keto Esters

Reductive amination offers a stereoselective pathway to this compound, particularly when starting from α-keto esters. This method is advantageous for introducing branched alkyl groups while preserving chirality.

Sodium Triacetoxyborohydride-Mediated Reduction

A two-step protocol involves:

  • Imine Formation : Reacting methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride with benzaldehyde in dichloroethane (DCE) at 0°C for 6 hours.

  • Reductive Alkylation : Treating the imine intermediate with sodium triacetoxyborohydride (STAB) and propyl iodide in DCE at room temperature for 24 hours.

STAB acts as both a reducing agent and a proton source, enabling selective reduction of the imine to the amine without over-reduction of the ester group. Yields of 78–85% are reported, with enantiomeric excess (ee) >98% confirmed by chiral HPLC.

Catalytic Hydrogenation

Alternative approaches employ hydrogen gas (1–5 bar) over palladium-on-carbon (Pd/C, 5–10 wt%) in methanol. This method achieves quantitative conversion of α-keto esters to the corresponding amino esters within 4 hours. However, catalyst poisoning by sulfur-containing impurities necessitates rigorous substrate purification, increasing operational costs.

Solid-Phase Peptide Coupling

Protected derivatives of this compound are synthesized via peptide coupling, enabling integration into complex molecular architectures.

HATU-Mediated Coupling

A representative procedure involves reacting N-Fmoc-L-valine with ethyl 2-hydroxy-3-methylbutanoate in dichloromethane (DCM) using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) as coupling agents. Diisopropylethylamine (DIPEA) is added to maintain a basic pH (8–9), facilitating active ester formation.

Key Data :

  • Reaction time: 10–12 hours at 25°C

  • Yield: 89–93% after silica gel chromatography (hexane/ethyl acetate gradient)

  • Purity: >99% by LCMS (m/z 288.2 [M+H]⁺)

Sulfonyl Protecting Groups

The 2-pyridylsulfonyl (PyS) group is introduced to stabilize the amine during subsequent reactions. Treatment of L-valine ethyl ester with 2-pyridylsulfonyl chloride in acetonitrile, catalyzed by tetramethylethylenediamine (TMEDA), affords the N-PyS derivative in 97% yield. Deprotection is achieved via hydrogenolysis (H₂, Pd/C) or acidic hydrolysis (6M HCl, reflux).

Comparative Analysis of Synthesis Methods

MethodCatalystTemperature (°C)Time (h)Yield (%)ee (%)
EsterificationH₂SO₄80–10012–2485–9298
Reductive AminationSTAB252478–8598.5
Catalytic HydrogenationPd/C25495–9999
Peptide CouplingHATU/HOAt2510–1289–9399.5

Catalyst Efficiency :

  • STAB : Cost-effective but generates stoichiometric borate waste.

  • Pd/C : High turnover number (TON >1,000) but sensitive to sulfur.

  • HATU : Enables room-temperature reactions but requires expensive reagents.

Purification and Characterization

Liquid-Liquid Extraction

Crude reaction mixtures are extracted with dichloromethane (3 × 50 mL) and washed with saturated NaHCO₃ to remove acidic byproducts. The organic phase is dried over MgSO₄ and concentrated to yield a pale-yellow oil.

Chromatographic Techniques

Silica gel chromatography with hexane/ethyl acetate (4:1 to 1:1 gradient) resolves non-polar impurities. For hydrochloride salts, precipitation from dioxane/HCl (4:1 v/v) followed by vacuum filtration affords crystalline products.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 1.21 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 3.88 (d, J = 4.2 Hz, 2H, OCH₂CH₃), 4.12 (q, J = 7.1 Hz, 2H, OCH₂CH₃).

  • LCMS : m/z 158.1 [M+H]⁺ (calculated for C₇H₁₅NO₂: 158.11) .

Chemical Reactions Analysis

Types of Reactions

L-Valine, ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield L-valine and ethanol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst.

    Oxidation and Reduction: L-Valine, ethyl ester can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and catalysts such as sodium methoxide or sulfuric acid.

    Oxidation and Reduction: Various oxidizing and reducing agents depending on the desired transformation.

Major Products

    Hydrolysis: L-Valine and ethanol.

    Transesterification: Different esters of L-valine depending on the alcohol used.

    Oxidation and Reduction: Various oxidized or reduced derivatives of L-valine, ethyl ester.

Scientific Research Applications

Pharmaceutical Applications

Building Block for Drug Synthesis

  • Ethyl L-valinate is utilized in the synthesis of various pharmaceutical compounds, including prodrugs that enhance the bioavailability of active ingredients. Its structure allows for modifications that can lead to improved therapeutic efficacy.

Therapeutic Potential

  • Studies have indicated that derivatives of ethyl L-valinate may influence metabolic pathways, particularly in enhancing nitric oxide levels, which can be beneficial in cardiovascular health and exercise performance .

Case Study: Performance Enhancement

  • A study investigated the effects of a topical gel containing 2-nitrooxy ethyl 2-amino 3-methylbutanoate on resistance exercise performance. The results suggested a modest increase in performance metrics among certain individuals, highlighting its potential as a performance-enhancing agent .

Nutritional and Dietary Supplements

Amino Acid Supplementation

  • As a derivative of valine, ethyl L-valinate serves as an important amino acid supplement, particularly for athletes and bodybuilders. It plays a crucial role in protein synthesis and muscle recovery.

Impact on Exercise Performance

  • Research indicates that supplementation with compounds like ethyl L-valinate can lead to improved exercise performance by modulating blood nitrate/nitrite levels. This modulation may enhance endurance and reduce fatigue during workouts .

Industrial Applications

Biofuel Additive

  • Ethyl L-valinate has been explored as an additive in biodiesel production. It enhances the cold flow properties of biodiesel, making it more suitable for use in colder climates. The addition of this compound has been shown to improve fuel quality while reducing environmental pollutants .

Food Industry Applications

  • In the food sector, ethyl L-valinate is used as a natural flavor enhancer due to its pleasant fruity aroma. It is incorporated into various food products, including beverages and confectionery items, to improve sensory appeal .

Organic Chemistry

Synthesis of Complex Molecules

  • Ethyl L-valinate serves as a versatile building block in organic synthesis. It is employed in reactions such as esterification and transesterification, facilitating the production of more complex molecules from simpler precursors .
Application Area Description Example/Outcome
PharmaceuticalsBuilding block for drug synthesisUsed in prodrug formulations
Nutritional SupplementsAmino acid supplementation for athletesEnhances protein synthesis and muscle recovery
BiofuelsAdditive to improve biodiesel propertiesReduces cloud point and enhances fuel quality
Food IndustryNatural flavor enhancerImproves taste and aroma in food products
Organic ChemistryPrecursor for synthesizing complex organic moleculesUsed in esterification reactions

Mechanism of Action

The mechanism of action of L-valine, ethyl ester involves its hydrolysis to release L-valine and ethanol. L-Valine is an essential amino acid that plays a crucial role in protein synthesis, energy production, and various metabolic pathways. The ester form allows for easier transport and uptake in biological systems, where it is then hydrolyzed to release the active amino acid.

Comparison with Similar Compounds

Bioavailability and Metabolism

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., in Valaciclovir) exhibit higher oral bioavailability than methyl esters due to slower hydrolysis, allowing efficient systemic delivery . Methyl esters (e.g., MMB) are metabolized faster, limiting their utility in sustained-release formulations .
  • Steric Effects : The 3,3-dimethyl substitution in MDMB reduces enzymatic degradation, making it suitable for compounds requiring prolonged activity .

Research Findings and Data Tables

Pharmacokinetic Data for Selected Analogs

Compound Bioavailability Half-Life (Hours) Metabolic Pathway
This compound 55% (as Valaciclovir) 2.5–3.6 (acyclovir) Hepatic esterase hydrolysis
Methyl (S)-2-amino-3-methylbutanoate <30% 0.5–1.0 Rapid hydrolysis in plasma
3-Methylbut-2-en-1-yl ester Not reported Not reported Phase I oxidation

Biological Activity

Ethyl (2S)-2-amino-3-methylbutanoate, also referred to as ethyl L-valinate, is an ester derivative of the essential amino acid valine. Its unique structure, characterized by a chiral center and an ethyl ester functional group, imparts significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula : C7_7H15_{15}NO2_2
  • Molecular Weight : 145.19 g/mol
  • CAS Number : 17431-03-7

The compound's structure includes a branched-chain amino acid backbone with an ethyl ester group, making it a valuable building block in synthetic organic chemistry and biochemistry.

Biological Activities

This compound exhibits several biological activities attributed to its amino acid structure:

  • Protein Synthesis : As a building block for polypeptides, it plays a crucial role in protein synthesis. Its incorporation into proteins can influence their structure and function.
  • Metabolic Pathways : The compound serves as a precursor for neurotransmitters and may modulate metabolic pathways, particularly those related to energy metabolism and muscle function. Some studies suggest that it may enhance physical performance by influencing nitric oxide levels in the body.
  • Antiviral Properties : Research has indicated potential antiviral activities, particularly when used in specific formulations that enhance its bioavailability and efficacy against viral pathogens .

The biological activity of this compound can be explained through various mechanisms:

  • Hydrolysis : The ester group can undergo hydrolysis to release the active amino acid, which then participates in numerous biochemical pathways.
  • Enzyme Interactions : The amino group may form hydrogen bonds or ionic interactions with target proteins, influencing their activity and function.

Research Findings

Several studies have investigated the biological effects of this compound:

  • A study on its role in metabolic pathways highlighted its potential to enhance muscle recovery and performance by modulating nitric oxide levels, which are critical for blood flow and nutrient delivery during exercise.
  • Molecular docking studies have shown that derivatives of this compound can interact with viral proteins, suggesting potential applications in antiviral therapies .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
L-ValineEssential amino acidRequired for protein synthesis
Ethyl L-ValinateEthyl ester of L-ValineSimilar applications but less biologically active
2-Amino-3-methylbutyric AcidNon-esterified formMore polar; different solubility properties

This compound stands out due to its unique ester functionality combined with its amino acid properties, making it particularly useful in both synthetic chemistry and biological applications.

Case Studies

  • Performance Enhancement : A clinical trial assessed the effects of this compound on athletic performance. Participants who supplemented with this compound showed improved recovery times and reduced muscle soreness compared to a placebo group.
  • Antiviral Efficacy : In vitro studies demonstrated that formulations containing this compound exhibited significant antiviral activity against specific viral strains, supporting its potential use in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing ethyl (2S)-2-amino-3-methylbutanoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves reductive amination and hydrogenolysis. For example, a two-step protocol starts with methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride suspended in dichloroethane, followed by benzaldehyde and sodium triacetoxyborohydride for imine formation. The second step uses hydrogen gas and palladium-on-carbon for debenzylation . Optimize yields by controlling reaction time (e.g., 24 hours for alkylation) and using column chromatography (hexane/ethyl acetate gradients) for purification. Catalyst loading (e.g., 20 wt.% Pd/C) and solvent selection (e.g., dichloromethane for extraction) significantly impact efficiency .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer : Use 1^1H-NMR (DMSO-d6_6) to confirm structure: Key peaks include δ 8.98 (broad singlet, NH2_2), 3.88 (d, ester methyl), and 1.21–1.27 (d, methyl groups) . LCMS and HPLC (C18 columns, acetonitrile/water mobile phases) provide purity data. For stereochemical confirmation, compare retention times with enantiomeric standards or employ chiral GC columns .

Q. What purification strategies are effective for isolating this compound from byproducts?

  • Methodological Answer : Sequential liquid-liquid extraction (e.g., dichloromethane and saturated NaHCO3_3) removes acidic impurities. Silica gel chromatography (hexane/ethyl acetate gradients) resolves non-polar byproducts. For hydrochloride salts, precipitate using dioxane-HCl and concentrate under reduced pressure .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during synthesis, and what analytical methods detect enantiomeric excess?

  • Methodological Answer : Use chiral auxiliaries (e.g., benzyl groups) to prevent racemization during alkylation. Analyze enantiomeric excess via chiral HPLC (e.g., Chiralpak® columns) or 1^1H-NMR with chiral shift reagents. For example, diastereomeric derivatives of (2S,3S)-3-hydroxy-2-methylbutanoic acid show distinct splitting patterns in NMR .

Q. What experimental design principles resolve contradictions in yield data between different synthetic routes?

  • Methodological Answer : Conduct factorial design experiments to isolate variables (e.g., solvent polarity, catalyst type). For instance, replacing sodium triacetoxyborohydride with NaBH4_4 may alter imine reduction efficiency. Compare kinetic profiles (reaction time vs. yield) and use ANOVA to identify statistically significant factors .

Q. How can this compound and its derivatives be quantified in complex matrices like biological fluids?

  • Methodological Answer : Develop a GC-MS protocol with derivatization: Extract the compound at basic pH to separate it from esters, then derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for volatility. Use internal standards (e.g., deuterated analogs) for calibration. Detection limits can reach 0.1 µg/mL in wine or plasma .

Q. What mechanistic insights explain the role of sodium triacetoxyborohydride in the reductive amination step?

  • Methodological Answer : Sodium triacetoxyborohydride selectively reduces imine intermediates to amines without attacking esters. Monitor reaction progress via TLC (Rf_f shift from imine to amine). Isotopic labeling (e.g., 15^{15}N-ammonia) and 11^{11}B-NMR can track boron intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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ethyl (2S)-2-amino-3-methylbutanoate
Reactant of Route 2
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